Ethyl (R)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate
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Overview
Description
Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, the introduction of the methoxyphenoxy group, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate: shares similarities with other thiazolidine derivatives and compounds containing methoxyphenoxy groups.
Thiazolidine derivatives: These compounds often exhibit similar reactivity and biological activities.
Methoxyphenoxy compounds: These compounds are known for their potential in medicinal chemistry and material science.
Uniqueness
The uniqueness of Ethyl ®-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl (R)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoate is a compound characterized by its thiazolidine structure, which is integral to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a complex chemical structure that includes a thiazolidine ring and a methoxyphenoxy group. Its molecular formula is C16H21NO5S, and it possesses various chemical properties that contribute to its biological activities.
Property | Value |
---|---|
Molecular Weight | 345.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | 2.5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : It exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings
-
Antioxidant Studies :
- A study conducted by Zhang et al. (2023) reported that the compound significantly scavenged free radicals in vitro, suggesting potential applications in preventing oxidative damage in cells.
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Case Study 1: Antioxidant Potential
In vitro assays were performed to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The results indicated a dose-dependent increase in scavenging activity, comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
A mouse model of acute inflammation was utilized to assess the anti-inflammatory effects of the compound. Administration resulted in a significant reduction in paw edema and histological analysis showed decreased infiltration of inflammatory cells compared to the control group.
Properties
CAS No. |
126145-23-1 |
---|---|
Molecular Formula |
C16H21NO5S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3/t15-/m1/s1 |
InChI Key |
WSYVIAQNTFPTBI-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)N1CCS[C@@H]1COC2=CC=CC=C2OC |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
Origin of Product |
United States |
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